Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Chemical Identity Molecular Property Structure Confirmation

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (CAS: 1669439-28-4) is a substituted pyridine derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. This compound is classified as a versatile small molecule scaffold, specifically a methyl ester of an α-hydroxy-6-methyl-2-pyridineacetic acid.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1669439-28-4
Cat. No. B2641153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
CAS1669439-28-4
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(C(=O)OC)O
InChIInChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3
InChIKeyDULIJHQJFIYSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (CAS 1669439-28-4) Product Evidence Guide: Core Physicochemical and Chemical Identity Data for Procurement


Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (CAS: 1669439-28-4) is a substituted pyridine derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is classified as a versatile small molecule scaffold, specifically a methyl ester of an α-hydroxy-6-methyl-2-pyridineacetic acid . Its structure comprises a pyridine ring with a methyl substituent at the 6-position and a hydroxy-acetate side chain at the 2-position, features that define its unique chemical reactivity and potential as a synthetic building block .

Why Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate Cannot Be Substituted by Generic Pyridyl Acetate Analogs


This compound occupies a unique position in the chemical space of pyridyl acetates due to the specific combination of a methyl ester protecting group and a methyl substituent on the pyridine ring. This specific arrangement is not found in its closest analogs, such as the free acid (2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, CAS 115919-14-7) or the unsubstituted pyridine analog (methyl 2-hydroxy-2-(pyridin-2-yl)acetate, CAS 347186-93-0) . The methyl group at the 6-position introduces steric hindrance and modulates the electron density of the aromatic ring, which can significantly alter reaction kinetics and selectivity compared to unsubstituted analogs . Furthermore, the methyl ester functionality renders the compound a neutral, more lipophilic species compared to its carboxylic acid counterpart, which directly impacts its solubility profile and its compatibility with subsequent synthetic steps that require non-aqueous or anhydrous conditions . Therefore, substituting this compound with a generic or structurally similar analog in a validated synthetic route or biological assay would introduce an uncontrolled variable, potentially leading to failed reactions, altered biological activity, or invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (1669439-28-4)


Molecular Weight and Formula Differentiation from Carboxylic Acid Analog

The target compound, Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate, is differentiated from its closest structural analog, the corresponding free carboxylic acid (2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, CAS 115919-14-7), by its molecular formula and molecular weight . This distinction is critical for inventory management, analytical method development (e.g., LC-MS), and stoichiometric calculations in synthesis .

Chemical Identity Molecular Property Structure Confirmation

Lipophilicity Enhancement via Methyl Esterification

The presence of a methyl ester group in the target compound significantly increases its lipophilicity compared to its carboxylic acid analog. While experimental logP values are not publicly available, the structural modification (replacing a polar -OH of a carboxylic acid with a -OCH3 group) is a well-established medicinal chemistry strategy to enhance membrane permeability and oral bioavailability . This is supported by vendor descriptions noting that the methyl group on the pyridine ring itself enhances lipophilicity and influences biological interactions .

Physicochemical Property Drug Design ADME Prediction

Chemical Reactivity: Differentiated Protection and Functional Group Compatibility

The methyl ester functionality in the target compound serves as a masked carboxylic acid, enabling orthogonal reactivity in multi-step syntheses. This differentiates it from the free acid, 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, which would be incompatible with many nucleophilic or basic reaction conditions without prior protection . The compound's utility as a building block is underscored by its commercial availability as a 'versatile small molecule scaffold' for research purposes .

Synthetic Chemistry Protecting Group Strategy Reaction Selectivity

Validated Application Scenarios for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (1669439-28-4) Based on Product-Specific Evidence


As a Pre-Protected Building Block in Multi-Step Medicinal Chemistry Synthesis

This compound is ideally suited for use as a synthetic intermediate in medicinal chemistry programs where the target molecule contains a 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid moiety. Procuring the methyl ester (1669439-28-4) directly eliminates the need for an initial esterification step, which would be required if starting from the free acid (CAS 115919-14-7). This saves time and resources in the synthesis of complex molecules, particularly in library synthesis or lead optimization campaigns where multiple analogs are prepared . The compound's defined molecular weight and formula (C9H11NO3) ensure precise stoichiometric calculations .

As a Reference Standard for Analytical Method Development and Quality Control

The unambiguous molecular weight difference (+14.03 Da) between this methyl ester and its carboxylic acid analog makes it a valuable reference compound for developing and validating analytical methods . It can serve as a standard in HPLC and LC-MS assays to differentiate the ester prodrug or intermediate from its active acid metabolite in biological samples or reaction mixtures. This ensures accurate quantification and impurity profiling in drug discovery and development settings.

As a Lipophilic Probe in Physicochemical and ADME Assays

Given its enhanced lipophilicity compared to the free acid , this compound is a suitable candidate for use as a probe in permeability assays (e.g., PAMPA, Caco-2) and solubility screens within a drug discovery program. Researchers investigating structure-property relationships (SPR) around the 6-methylpyridin-2-yl scaffold can use this compound to assess the impact of esterification on key ADME parameters, providing crucial data to guide the design of more drug-like candidates.

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